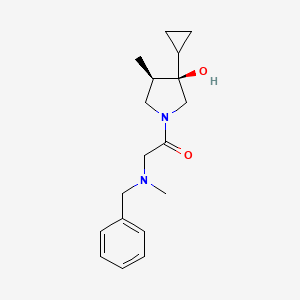
(3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol, also known as BMS-986001, is a small molecule compound that has shown potential in the treatment of various diseases. It belongs to the class of compounds called cyclopropylamine-based inhibitors, which have been extensively studied for their therapeutic properties.
Mecanismo De Acción
(3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol works by inhibiting the activity of several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins. HDACs are enzymes that regulate gene expression by modifying the acetylation status of histones, which are proteins that package DNA in the nucleus. BET proteins, on the other hand, are involved in the regulation of transcription, which is the process by which DNA is converted into RNA. By inhibiting the activity of these enzymes and proteins, (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol can modulate gene expression and alter cellular processes that are dysregulated in various diseases.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral replication in infected cells, and the modulation of immune responses in autoimmune disorders. The compound has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol is its favorable pharmacokinetic profile, which makes it suitable for drug development. The compound has also been extensively studied in preclinical models, providing a wealth of data on its therapeutic potential. However, there are also some limitations to using (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol in lab experiments. For example, the compound may have off-target effects that could affect the interpretation of experimental results. Additionally, the compound may have limited efficacy in certain diseases, which could limit its clinical utility.
Direcciones Futuras
There are several future directions for the development of (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol. One area of research is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety. Another area of research is the identification of biomarkers that can predict the response to (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol in different diseases. Additionally, the compound could be tested in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the compound's therapeutic effects, which could lead to the development of more targeted therapies for various diseases.
Conclusion:
In conclusion, (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol is a small molecule compound that has shown potential in the treatment of various diseases. The compound works by inhibiting the activity of several enzymes and proteins, modulating gene expression, and altering cellular processes that are dysregulated in various diseases. (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol has several advantages and limitations for lab experiments, and there are several future directions for its development. Further research is needed to fully understand the therapeutic potential of this compound and to develop more targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol involves several steps, starting with the preparation of the key intermediate, (3R*,4R*)-4-methyl-3-pyrrolidinol. This intermediate is then reacted with N-benzyl-N-methylglycine to yield the desired compound. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol has been extensively studied for its therapeutic potential in various diseases such as cancer, viral infections, and autoimmune disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials. The compound has been found to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. Additionally, (3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol has been shown to have a favorable pharmacokinetic profile, making it an attractive candidate for drug development.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14-10-20(13-18(14,22)16-8-9-16)17(21)12-19(2)11-15-6-4-3-5-7-15/h3-7,14,16,22H,8-13H2,1-2H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBNNZCMJOOUSL-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(N-benzyl-N-methylglycyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)

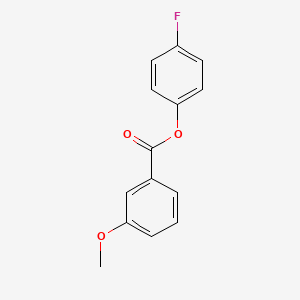
![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)
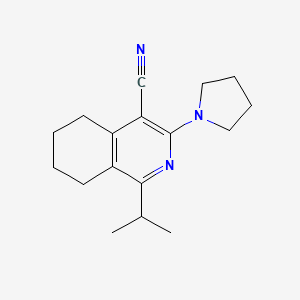
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)
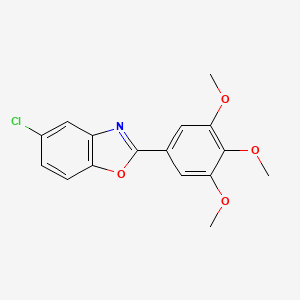
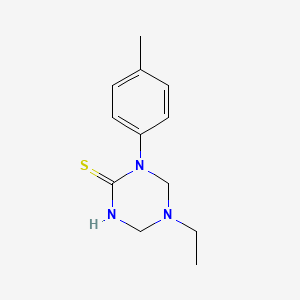
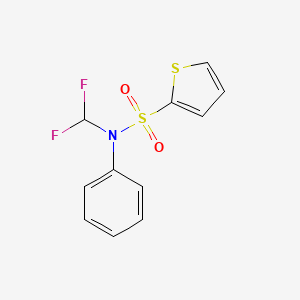
![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)

![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)
![1-(cyclopentylcarbonyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5631804.png)